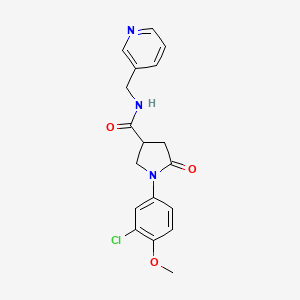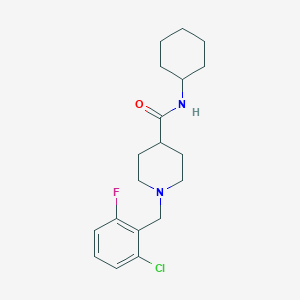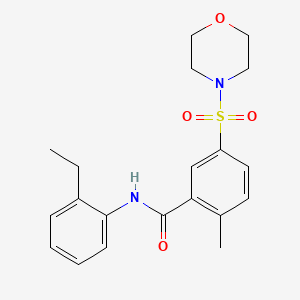![molecular formula C12H15ClN2O2 B5041072 N'-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE](/img/structure/B5041072.png)
N'-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by the presence of a chlorophenyl group and an ethanediamide backbone, making it a versatile molecule for various biochemical and physiological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE typically involves the reaction of 2-chlorobenzylamine with isopropylamine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N’-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE can be scaled up by optimizing the reaction conditions and using larger reaction vessels. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzoic acid derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N’-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in the study of protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects on the cardiovascular and nervous systems.
Industry: Utilized in the development of new drug delivery systems and biochemical assays
Wirkmechanismus
The mechanism of action of N’-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE involves its binding to proteins, enzymes, and other molecules in the body. This binding alters the structure and function of these molecules, affecting enzyme activity, molecular transport, and gene expression. The compound is also believed to influence the cardiovascular system by modifying cell membrane permeability and ion channel activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2-Chlorophenyl)methyl]acetamide
- N-[(2-Chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
Uniqueness
N’-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE stands out due to its specific combination of a chlorophenyl group and an ethanediamide backbone, which imparts unique chemical and biological properties. This makes it a valuable tool in various research applications, particularly in the study of enzyme kinetics and protein interactions .
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-8(2)15-12(17)11(16)14-7-9-5-3-4-6-10(9)13/h3-6,8H,7H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZURESEYXVQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-({3-ETHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5040989.png)
![5-(3-methoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5040998.png)


![3-[4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5041020.png)
![N-(1,3-benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine;hydrobromide](/img/structure/B5041026.png)
![1-(3-methoxybenzyl)-N-[3-(4-methylphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5041040.png)
![4-tert-butyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B5041044.png)
![N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5041045.png)
![N-(3,4-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B5041050.png)
![4-methoxy-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5041057.png)
![{4-bromo-2-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5041074.png)
![3-({benzyl[2-(dimethylamino)ethyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5041080.png)

